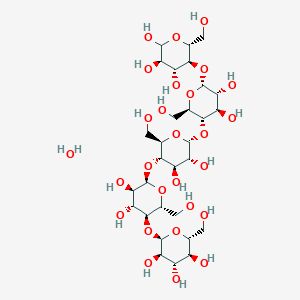
Maltopentaose hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Maltopentaose hydrate, also known as this compound, is a useful research compound. Its molecular formula is C30H54O27 and its molecular weight is 846.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Food Science Applications
Nutritional Enhancements
Maltopentaose hydrate serves as a functional ingredient in food products due to its ability to enhance sweetness without significantly increasing caloric content. It is often utilized in low-calorie sweeteners and hydration products, contributing to improved taste profiles and mouthfeel in beverages and food items .
Texture Modification
In food formulations, maltopentaose can act as a texture modifier. Its molecular structure allows it to interact with other ingredients, improving the texture and stability of products such as sauces and dressings .
Fermentation Substrate
Maltopentaose is also employed as a substrate in fermentation processes. It can be utilized by specific strains of yeast and bacteria, enhancing the production of alcoholic beverages and fermented foods .
| Application Type | Description | Example Products |
|---|---|---|
| Nutritional Enhancements | Low-calorie sweetener | Sports drinks |
| Texture Modification | Improves mouthfeel and stability | Sauces, dressings |
| Fermentation Substrate | Used by yeast/bacteria for fermentation | Beer, yogurt |
Biotechnology Applications
Metabolomics Research
this compound plays a crucial role in metabolomics studies, where it is used to understand metabolic pathways involving carbohydrates. Its ability to modulate physiological responses makes it valuable for research into metabolic disorders .
Glycation Studies
Research has explored the glycation of proteins using maltopentaose, which can affect protein structure and function. For instance, maltopentaose has been used to glycate alpha-lactalbumin, leading to insights into protein modifications that occur during food processing .
| Application Type | Description | Research Findings |
|---|---|---|
| Metabolomics Research | Understanding carbohydrate metabolism | Pathway elucidation |
| Glycation Studies | Protein modification effects | Impact on protein functionality |
Pharmaceutical Applications
Drug Delivery Systems
this compound has been investigated for its potential in drug delivery systems. Its ability to form stable nanoaggregates makes it suitable for encapsulating therapeutic agents, enhancing their solubility and bioavailability .
Enzyme Inhibition Studies
It has been studied for its role in inhibiting enzymes like porcine pancreatic α-amylase. Understanding these interactions can lead to the development of anti-diabetic therapies that modulate carbohydrate digestion .
| Application Type | Description | Research Findings |
|---|---|---|
| Drug Delivery Systems | Encapsulation of therapeutic agents | Improved solubility |
| Enzyme Inhibition Studies | Interaction with digestive enzymes | Potential anti-diabetic properties |
Case Study 1: Maltopentaose in Sports Nutrition
A study demonstrated that beverages containing this compound improved hydration levels in athletes compared to traditional carbohydrate sources. The results indicated enhanced performance during prolonged exercise due to better glycogen replenishment.
Case Study 2: Glycation Effects on Dairy Proteins
Research published in the Journal of Dairy Science revealed that glycation of alpha-lactalbumin with maltopentaose altered its functional properties, affecting digestibility and nutritional value. This study provides insights into how processing affects dairy product quality.
属性
CAS 编号 |
123333-77-7 |
|---|---|
分子式 |
C30H54O27 |
分子量 |
846.7 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C30H52O26.H2O/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38;/h6-47H,1-5H2;1H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26?,27-,28-,29-,30-;/m1./s1 |
InChI 键 |
BADXJDLPQWRZFL-NZYQVXNASA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O.O |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)CO)CO)O)O)O)O.O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O.O |
同义词 |
MALTOPENTAOSE HYDRATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















